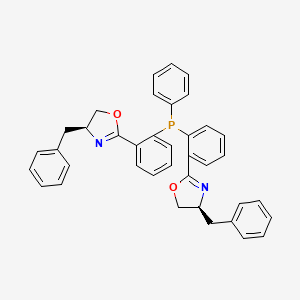
(4S,4'S)-2,2'-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is a complex organic compound that features a unique arrangement of oxazole rings and a phenylphosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. The process may start with the preparation of the oxazole rings, followed by the introduction of the phenylphosphane moiety. Common reagents used in these reactions include benzyl bromide, phenylphosphane, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the phosphorus atom or other parts of the molecule.
Substitution: The benzyl groups or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) is studied for its potential as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.
Biology and Medicine
The compound may have applications in biology and medicine, particularly in drug design and development. Its ability to interact with biological molecules could make it a candidate for therapeutic agents or diagnostic tools.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a versatile building block for various industrial applications.
Mechanism of Action
The mechanism by which (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) exerts its effects depends on its specific application. In catalysis, it may act as a ligand that stabilizes transition states and lowers activation energies. In biological systems, it could interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphane-based ligands and oxazole derivatives. Examples include triphenylphosphane and 2,2’-bis(oxazoline) ligands.
Uniqueness
What sets (4S,4’S)-2,2’-((Phenylphosphanediyl)bis(2,1-phenylene))bis(4-benzyl-4,5-dihydrooxazole) apart is its specific combination of structural features, which may confer unique reactivity and binding properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
bis[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-phenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33N2O2P/c1-4-14-28(15-5-1)24-30-26-41-37(39-30)33-20-10-12-22-35(33)43(32-18-8-3-9-19-32)36-23-13-11-21-34(36)38-40-31(27-42-38)25-29-16-6-2-7-17-29/h1-23,30-31H,24-27H2/t30-,31-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRGLAMKLMUNJI-CONSDPRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=NC(CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4C5=N[C@H](CO5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242886.png)
![4-(5-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B8242888.png)
![4,9-Dibromo-2,7-bis(2-butyloctyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242898.png)

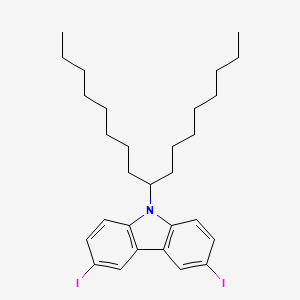
![4,5,9,10-Tetrabromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B8242909.png)
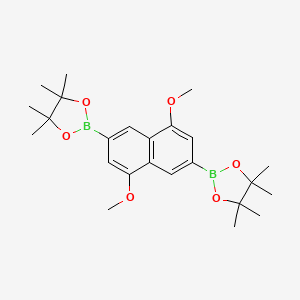
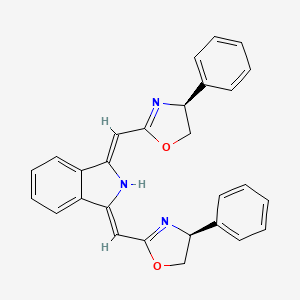
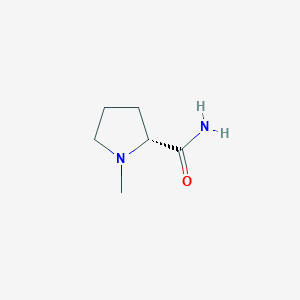
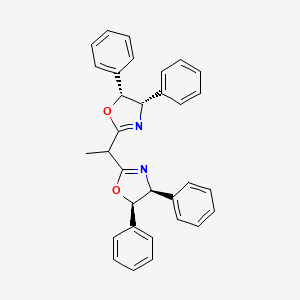
![[1-(Bromomethyl)cyclopropyl]methyl acetate](/img/structure/B8242942.png)
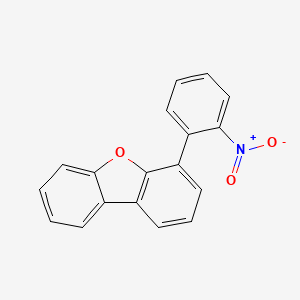
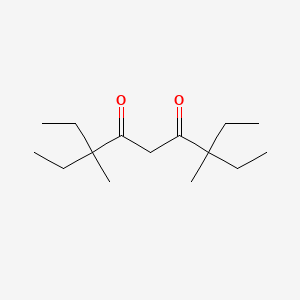
![4-phenyl-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B8242979.png)
